molecular formula C20H22ClNO3S B588186 Defluoro Prasugrel-d5 Hydrochloride CAS No. 1794964-35-4

Defluoro Prasugrel-d5 Hydrochloride

カタログ番号 B588186
CAS番号: 1794964-35-4
分子量: 396.941
InChIキー: DMTWJXFEUBBGRR-CERKJNTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Defluoro Prasugrel-d5 Hydrochloride is a highly pure compound with a molecular formula of C20H17D5ClNO3S and a molecular weight of 396.94 . It is available for purchase from various pharmaceutical affiliates .


Molecular Structure Analysis

The molecular structure of Defluoro Prasugrel-d5 Hydrochloride is complex. The IUPAC name for this compound is [5- [2-cyclopropyl-2-oxo-1- (2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno [3,2-c]pyridin-2-yl] acetate;hydrochloride .

科学的研究の応用

Synthesis and Impurities

  • Prasugrel hydrochloride undergoes a specific synthesis process, involving several compounds and reactions (Sastry, 2013).

Biotransformation in Human Carboxylesterases

  • The biotransformation of prasugrel into its active metabolite involves hydrolysis and cytochrome P450–mediated metabolism. Human carboxylesterases play a crucial role in this conversion process (Williams et al., 2008).

Metabolism and Elimination

  • Prasugrel is extensively metabolized in humans, involving hydrolysis and further conversion into an active metabolite and its derivatives. Its elimination pathways include both urinary and fecal excretion (Farid et al., 2007).

Platelet Inhibition and Treatment Potential

  • Prasugrel hydrochloride is being evaluated for its potential use in treating sickle cell disease due to its properties of inhibiting platelet activation and aggregation (Conran & Rees, 2017).

Usage Trends and Patient Adherence

  • Trends in the use of prasugrel hydrochloride and its comparison with other platelet inhibitors have been studied, focusing on patient adherence and associated costs (Dayoub et al., 2018).

Degradation Chemistry

  • An extensive study of prasugrel hydrochloride's degradation chemistry has been conducted, identifying various degradation products and pathways (Baertschi et al., 2019).

Synthesis Improvement

  • Process improvements in the synthesis of prasugrel hydrochloride have been explored to enhance overall yield and efficiency (Du Yan-qin et al., 2012).

Clinical Profile and Pharmacodynamics

  • The clinical profile of prasugrel, including its pharmacodynamics characteristics, has been reviewed, highlighting its specificity and potency as a platelet inhibitor (Angiolillo et al., 2008).

Identification of Degradation Products

  • The degradation products of prasugrel hydrochloride under various stress conditions have been identified and characterized (Housheh et al., 2017).

Bioavailability Studies

  • Studies on the relative bioavailability of prasugrel free base compared to prasugrel hydrochloride have been conducted, examining the effects of proton pump inhibitors (Seiler et al., 2011).

Comparative Pharmacodynamic Studies

  • Comparative studies of prasugrel vs. other antiplatelet agents in different patient groups, such as those with diabetes mellitus, have been performed to assess efficacy and platelet inhibition (Alexopoulos et al., 2013).

Molecular Structure Analysis

  • Detailed analysis of prasugrel's molecular structure has been conducted, providing insights into its pharmacological properties (Wang et al., 2010).

Antiplatelet Effects

  • Research on the antiplatelet effects of prasugrel, especially in comparison to clopidogrel, has been extensive, focusing on mechanisms and efficiency of platelet inhibition (Sugidachi et al., 2007).

Enzymatic Pathways in Metabolite Formation

  • Studies have been conducted to understand the enzymatic pathways involved in producing the active metabolite of prasugrel, highlighting the roles of glutaredoxin and thioredoxin (Hagihara et al., 2011).

作用機序

The mechanism of action of Defluoro Prasugrel-d5 Hydrochloride is likely similar to that of Prasugrel, as it is a labelled analogue of Defluoro Prasugrel, which is an impurity of Prasugrel . Prasugrel is a P2Y12 platelet inhibitor used to reduce the risk of thrombotic cardiovascular events . It inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets .

特性

IUPAC Name

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTWJXFEUBBGRR-CERKJNTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defluoro Prasugrel-d5 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。